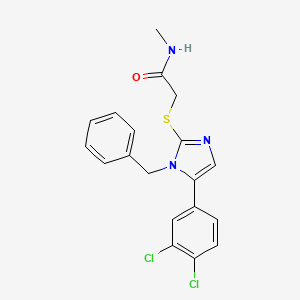![molecular formula C9H9N7 B2759033 N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide CAS No. 1306753-69-4](/img/structure/B2759033.png)
N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The cyanide group can be introduced via nucleophilic substitution reactions using cyanogen bromide or similar reagents.
Formation of N,N-Dimethylimidoformamide
- This step involves the reaction of the intermediate compound with dimethylformamide dimethyl acetal under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for each step with careful control of temperature and pH.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[5,1-c][1,2,4]triazines, have been found to exhibit antiviral and antitumor activities , suggesting potential targets could be viral proteins or tumor cells.
Mode of Action
It’s known that similar compounds, such as pyrazolo[5,1-c][1,2,4]triazines, can interact with their targets by mimicking the structure of nucleic bases , which could interfere with DNA replication or RNA transcription processes.
Biochemical Pathways
Given the structural similarities to nucleic bases, it’s plausible that this compound could interfere with nucleic acid metabolism and synthesis .
Result of Action
Similar compounds have shown cytotoxic activities against certain types of cancer cells , suggesting that this compound could potentially induce cell death in target cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide typically involves multi-step reactions starting from readily available precursors. One common method includes:
-
Formation of the Pyrazolo[5,1-c][1,2,4]triazin-4-yl Core
Step 1: Cyclization of a hydrazine derivative with a nitrile compound under acidic conditions to form the pyrazole ring.
Step 2: Further cyclization with a triazine precursor in the presence of a base to form the triazine ring.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine ring, using oxidizing agents like hydrogen peroxide or peracids.
-
Reduction
- Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the cyano group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology
Antiviral and Antitumor Agents: Due to its structural similarity to nucleic bases, it can act as a metabolite, showing potential as an antiviral and antitumor agent.
Medicine
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
N’-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylimidoformamide is unique due to its specific substitution pattern and the presence of the cyano group, which can significantly influence its electronic properties and biological activity compared to other similar compounds.
Properties
CAS No. |
1306753-69-4 |
|---|---|
Molecular Formula |
C9H9N7 |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
N'-(3-cyanopyrazolo[5,1-c][1,2,4]triazin-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H9N7/c1-15(2)6-11-9-7(5-10)13-14-8-3-4-12-16(8)9/h3-4,6H,1-2H3 |
InChI Key |
HWZDNJBEAPVJPG-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=C(N=NC2=CC=NN21)C#N |
Canonical SMILES |
CN(C)C=NC1=C(N=NC2=CC=NN21)C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)


![2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride](/img/structure/B2758955.png)
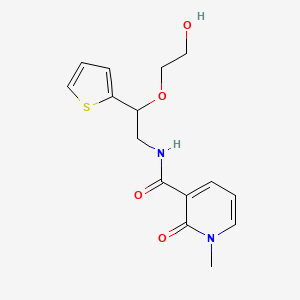
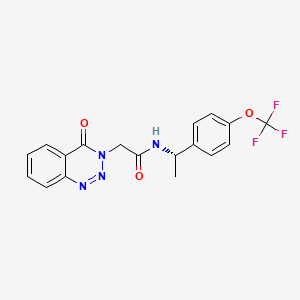
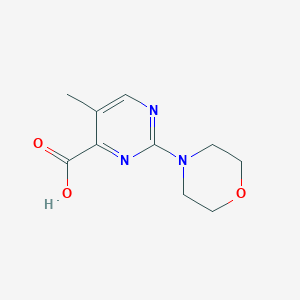
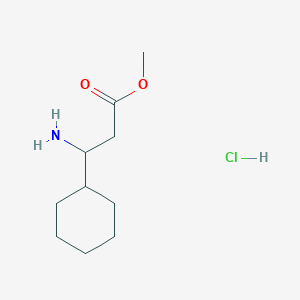
![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2758962.png)
![3-(4-methoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide](/img/structure/B2758968.png)

![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)
